Cas no 1256360-08-3 (1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester)

1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid pinacol ester
- 2-methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
- ISOBUTYL 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-1-CARBOXYLATE
- MFCD16036146
- SCHEMBL1583433
- BS-19926
- 2-Methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
- DTXSID40682329
- CS-0176725
- DB-362994
- ISOBUTYL3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-1-CARBOXYLATE
- 1256360-08-3
- SB63968
- 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester
- 1-(isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
- 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
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- MDL: MFCD16036146
- Inchi: InChI=1S/C15H24BNO4/c1-11(2)10-19-13(18)17-8-7-12(9-17)16-20-14(3,4)15(5,6)21-16/h7-9,11H,10H2,1-6H3
- InChI Key: HTEFZJVMSRRGOG-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC(C)C
Computed Properties
- Exact Mass: 293.18000
- Monoisotopic Mass: 293.1798384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 2.42800
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I789208-500mg |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |
1256360-08-3 | 500mg |
$1085.00 | 2023-05-18 | ||
TRC | I789208-1g |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |
1256360-08-3 | 1g |
$1545.00 | 2023-05-18 | ||
TRC | I789208-250mg |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |
1256360-08-3 | 250mg |
$701.00 | 2023-05-18 | ||
A2B Chem LLC | AA31192-1g |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |
1256360-08-3 | 98% | 1g |
$499.00 | 2024-04-20 | |
1PlusChem | 1P000OOO-5g |
1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester |
1256360-08-3 | 98% | 5g |
$2158.00 | 2025-02-18 | |
Ambeed | A798834-1g |
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |
1256360-08-3 | 95+% | 1g |
$568.0 | 2024-04-25 | |
1PlusChem | 1P000OOO-1g |
1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester |
1256360-08-3 | 98% | 1g |
$656.00 | 2025-02-18 | |
abcr | AB273868-1 g |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester; 95% |
1256360-08-3 | 1 g |
€807.00 | 2023-07-20 | ||
TRC | I789208-100mg |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester |
1256360-08-3 | 100mg |
$345.00 | 2023-05-18 | ||
Chemenu | CM206740-1g |
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |
1256360-08-3 | 95% | 1g |
$*** | 2023-04-03 |
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester Related Literature
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Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester
Research Briefing on 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-08-3) in Chemical Biology and Medicinal Chemistry
1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-08-3) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex molecular architectures in drug discovery and materials science. Recent studies have highlighted its utility in the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors and other biologically active molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester in the synthesis of pyrrole-based kinase inhibitors. The study demonstrated that this boronic ester exhibits excellent stability under aqueous conditions, making it suitable for use in bioconjugation and late-stage functionalization strategies. The researchers successfully employed it in the synthesis of a series of potent and selective JAK2 inhibitors, showcasing its potential in targeted cancer therapies.
Another notable application of this compound was reported in a 2022 ACS Chemical Biology article, where it was used as a building block for the development of fluorescent probes targeting reactive oxygen species (ROS) in live cells. The boronic ester moiety facilitated efficient conjugation with fluorophores, enabling real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases. This study underscores the compound's utility in chemical biology tools for diagnostic and therapeutic applications.
Recent advancements in synthetic methodologies have also leveraged 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester for the construction of boron-containing pharmaceuticals. A 2023 Nature Communications paper detailed its use in the synthesis of boron-dipyrromethene (BODIPY) analogs with enhanced photophysical properties for photodynamic therapy. The compound's compatibility with diverse reaction conditions and its high yield in cross-coupling reactions were highlighted as key advantages.
In conclusion, 1-(Isobutoxycarbonyl)pyrrole-3-boronic acid, pinacol ester (CAS: 1256360-08-3) continues to be a valuable reagent in chemical biology and medicinal chemistry. Its applications span from drug discovery to diagnostic tool development, driven by its stability, reactivity, and versatility. Future research is expected to further explore its potential in emerging areas such as targeted drug delivery and bioimaging.
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